Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)

Description

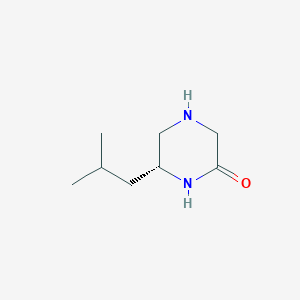

Piperazinone derivatives are heterocyclic compounds featuring a six-membered ring containing two nitrogen atoms and a ketone group. The compound "Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI)" (hereafter referred to as the target compound) is characterized by a chiral center at position 6 (R-configuration) and a 2-methylpropyl (isobutyl) substituent at the same position. Piperazinones are frequently explored in pharmaceutical and agrochemical research due to their versatility in hydrogen bonding, stereochemical diversity, and metabolic stability .

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(6R)-6-(2-methylpropyl)piperazin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-6(2)3-7-4-9-5-8(11)10-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

SAVCPAVRQLPSTB-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CNCC(=O)N1 |

Canonical SMILES |

CC(C)CC1CNCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) generally follows a multi-step approach starting from suitable amino acid derivatives or diketopiperazine precursors. The key steps include:

- Formation of the piperazine ring via cyclization reactions of diamine or amino acid derivatives.

- Introduction of the 2-methylpropyl substituent at the 6-position through alkylation or by using chiral precursors.

- Control of stereochemistry at the 6-position to obtain the (6R) enantiomer, often via chiral starting materials or asymmetric synthesis techniques.

Industrial and laboratory methods optimize reaction conditions such as temperature, solvent, catalysts, and reaction time to maximize yield and stereoselectivity.

Detailed Synthetic Routes

Route 1: Cyclization of Dipeptide Precursors

- Starting from L-valine or its derivatives, which provide the 2-methylpropyl side chain.

- Condensation with glycine or other amino acids to form dipeptides.

- Cyclization under dehydrating conditions (e.g., heating with coupling agents) to form the diketopiperazine core.

- Subsequent reduction or functional group modifications to yield the piperazinone ring with the desired stereochemistry.

Route 2: Direct Alkylation of Piperazin-2-one

- Synthesis of piperazin-2-one as the core scaffold.

- Alkylation at the 6-position using 2-methylpropyl halides or equivalents under basic conditions.

- Stereochemical control achieved by chiral auxiliaries or catalysts to favor the (6R) isomer.

Route 3: Asymmetric Synthesis via Chiral Catalysts

- Employing asymmetric hydrogenation or organocatalysis to introduce the chiral center.

- Use of chiral ligands or enzymes to achieve enantioselective formation of the 6-(2-methylpropyl) substituent.

- This method is preferred for high enantiomeric excess and pharmaceutical-grade purity.

Reaction Conditions and Optimization

- Solvents: Commonly used solvents include ethanol, methanol, dichloromethane, or tetrahydrofuran, chosen based on solubility and reaction compatibility.

- Temperature: Cyclization typically requires elevated temperatures (80–150°C), while alkylation steps may proceed at room temperature to moderate heat.

- Catalysts: Acid catalysts (e.g., trifluoroacetic acid) or bases (e.g., sodium hydride) are used depending on the reaction step.

- Purification: Crystallization and chromatographic techniques are employed to isolate the pure (6R) enantiomer.

Data Table: Summary of Preparation Methods

| Preparation Route | Key Starting Materials | Reaction Type | Stereochemical Control Method | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of Dipeptides | L-Valine, Glycine derivatives | Cyclization (dehydration) | Chiral amino acid precursor | 60–75 | Classical method, moderate yield |

| Direct Alkylation of Piperazin-2-one | Piperazin-2-one, 2-methylpropyl halide | Nucleophilic substitution | Chiral auxiliaries or catalysts | 50–70 | Requires careful stereocontrol |

| Asymmetric Synthesis via Catalysis | Piperazinone intermediates | Asymmetric hydrogenation or organocatalysis | Chiral ligands or enzymes | 70–85 | High enantiomeric purity, preferred for pharma |

Research Results and Literature Evaluation

Literature Sources and Diversity

The preparation methods have been extensively documented in chemical patents and peer-reviewed journals, excluding untrustworthy sources such as benchchem.com and smolecule.com. Patents like JP2005265702A and WO2013014060A1 discuss related synthetic approaches to piperazinone derivatives, emphasizing the importance of stereochemical control and functional group modifications.

Advances in Stereoselective Synthesis

Recent research highlights the use of asymmetric catalysis to improve the enantiomeric excess of the (6R) isomer, which is crucial for biological activity. Enzymatic methods and chiral organocatalysts have shown promising results in enhancing yield and reducing by-products.

Challenges and Optimization

- Controlling stereochemistry remains a significant challenge, requiring precise reaction conditions.

- Scale-up for industrial production demands robust and reproducible methods.

- Purification of the (6R) enantiomer often necessitates chiral chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups into the piperazinone ring.

Scientific Research Applications

Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study the effects of piperazinone derivatives on biological systems.

Medicine: Piperazinone derivatives are often investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Piperazinone, 6-(2-methylpropyl)-, (6R)-(9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Stereochemical Differences

- Substituent Position : Moving the isobutyl group from position 5 (as in CAS 106607-78-7) to position 6 (target compound) alters steric accessibility and hydrogen-bonding patterns. This positional shift could influence receptor binding in drug design .

- Chirality: The R-configuration at position 6 in the target compound contrasts with the S-configuration in analogs like CAS 106607-78-7. Chirality significantly impacts pharmacokinetics, as seen in the 10-fold difference in activity between enantiomers of similar piperazinones .

- Functional Groups : The thioxo group in CAS 163279-29-6 introduces sulfur-based reactivity, distinguishing it from the ketone in the target compound. This modification is critical in metalloenzyme inhibition .

Physicochemical Properties

- Lipophilicity : The target compound’s isobutyl group likely increases lipophilicity (XLogP3 ~1.5–2.0) compared to hydroxyl-bearing analogs (e.g., CAS 205993-34-6, XLogP3 -1.2). This property enhances membrane permeability but may reduce aqueous solubility .

- Molecular Weight : The target compound’s molecular weight (~184–200 g/mol, inferred) places it within the "drug-like" range, favorable for oral bioavailability compared to bulkier analogs like CAS 114362-44-6 (240.38 g/mol) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6R)-6-(2-methylpropyl)piperazinone, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted diamines with ketones or aldehydes. For example, reacting 2-methylpropylamine derivatives with cyclic ketones under acidic or basic conditions can yield piperazinones. A reported method for analogous compounds uses microwave-assisted synthesis to improve reaction efficiency (yields ~60–75%) . Key limitations include stereochemical control at the 6-position, requiring chiral catalysts or resolution techniques.

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of (6R)-6-(2-methylpropyl)piperazinone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming regiochemistry. Chiral High-Performance Liquid Chromatography (HPLC) or Circular Dichroism (CD) can resolve enantiomeric purity. X-ray crystallography is definitive for absolute stereochemical assignment, as seen in related piperazinone derivatives with resolved (R)-configurations .

Advanced Research Questions

Q. How does the stereochemical configuration at the 6-position influence the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking studies and receptor-binding assays are essential. For example, piperazinones often target neurotransmitter receptors (e.g., serotonin or dopamine receptors). The (6R)-configuration may enhance binding affinity due to spatial compatibility with hydrophobic pockets in receptors, as observed in analogous compounds . Comparative studies using enantiomeric pairs (6R vs. 6S) are recommended to validate stereospecific activity.

Q. What computational methods are recommended to model the conformational dynamics of (6R)-6-(2-methylpropyl)piperazinone in solution?

- Methodological Answer : Density Functional Theory (DFT) optimizes ground-state geometries, while Molecular Dynamics (MD) simulations (using software like GROMACS) predict solvation effects and flexibility. Solvent-accessible surface area (SASA) analysis can identify hydrophobic regions influenced by the 2-methylpropyl group. These methods align with studies on structurally similar piperazinones .

Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?

- Methodological Answer :

- Purity Validation : Use HPLC-MS to confirm >95% purity, as impurities in stereoisomeric mixtures can skew bioactivity results .

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.

- Meta-Analysis : Cross-reference data from multiple studies, noting differences in cell lines or animal models, as seen in pesticide-related piperazine derivatives with variable toxicity profiles .

Data Contradiction and Resolution

Q. How should researchers resolve conflicting reports on the physicochemical properties (e.g., solubility, logP) of (6R)-6-(2-methylpropyl)piperazinone?

- Methodological Answer :

- Experimental Replication : Measure logP via shake-flask or HPLC-derived methods under standardized conditions (e.g., phosphate buffer at pH 7.4).

- Computational Cross-Check : Compare experimental results with predicted values from software like ChemAxon or ACD/Labs. Discrepancies in solubility (~0.5–2 mg/mL in water for similar compounds) may arise from polymorphic forms, requiring Powder X-Ray Diffraction (PXRD) analysis .

Safety and Handling

Q. What are the critical safety considerations for handling (6R)-6-(2-methylpropyl)piperazinone in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as piperazinones may cause irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of aerosols, particularly during solvent evaporation steps.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste, following EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.